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molecular formula C12H8BrClO2S B168381 4'-Bromobiphenyl-4-sulfonyl chloride CAS No. 13610-11-2

4'-Bromobiphenyl-4-sulfonyl chloride

Cat. No. B168381
M. Wt: 331.61 g/mol
InChI Key: SSBVDUAYXSMLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07868086B2

Procedure details

A 500 mL round-bottom-flask equipped with an addition funnel, stirring bar, and gas inlet was charged with the 4-bromo-biphenyl sulfonic acid, DMF (200 mL) then purged with nitrogen. The flask was chilled in an ice-bath and thionyl chloride (45 mL, 0.62 mol) was added dropwise to the solution from the addition funnel. The flask was allowed to warm to room temperature and stirred for 3 hours. The solution was poured into 2 L ice water to precipitate the product, which was collected by vacuum filtration. The solids were dissolved in ether and the solution was dried with magnesium sulfate, filtered, and evaporated on a rotary evaporator. The resulting solids were dried under vacuum to give 59.66 g (84% yield) and recrystallized from hot toluene (100 mL) by adding cyclohexane (250 mL). The crystals were collected, washed with cyclohexane, and dried under vacuum to give 55.20 g of 4′-bromo-biphenyl-4-sulfonyl chloride (78% yield).
Name
4-bromo-biphenyl sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](S(O)(=O)=O)[C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:6][CH:7]=1.[S:18]([Cl:21])(Cl)=[O:19].CN(C=[O:26])C>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]=[CH:10][C:11]([S:18]([Cl:21])(=[O:19])=[O:26])=[CH:12][CH:13]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
4-bromo-biphenyl sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=CC1)C1=CC=CC=C1)S(=O)(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring bar, and gas inlet
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL round-bottom-flask equipped with an addition funnel
CUSTOM
Type
CUSTOM
Details
then purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The flask was chilled in an ice-bath
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to precipitate the product, which
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The resulting solids were dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give 59.66 g (84% yield)
CUSTOM
Type
CUSTOM
Details
recrystallized from hot toluene (100 mL)
ADDITION
Type
ADDITION
Details
by adding cyclohexane (250 mL)
CUSTOM
Type
CUSTOM
Details
The crystals were collected
WASH
Type
WASH
Details
washed with cyclohexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 55.2 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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